Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate;dihydrochloride
Description
Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate dihydrochloride (CAS: 2460750-48-3) is a dihydrochloride salt with the molecular formula C₁₀H₂₂Cl₂N₂O₃ and a molecular weight of 289.20 g/mol . Its structure comprises:
- A morpholine ring (a six-membered heterocycle containing oxygen and nitrogen).
- A methylamino group (-NHCH₃) at the second carbon of the butanoate backbone.
- A methyl ester group (-COOCH₃) at the terminal position.
Properties
IUPAC Name |
methyl 2-(methylamino)-4-morpholin-4-ylbutanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.2ClH/c1-11-9(10(13)14-2)3-4-12-5-7-15-8-6-12;;/h9,11H,3-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYGXTLRJXPCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCOCC1)C(=O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate;dihydrochloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the reaction of a suitable butanoate ester with a methylamino group under controlled conditions. The morpholine ring is then introduced through a cyclization reaction. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
2-[(Methylamino)methyl]phenol
Betahistine Hydrochloride (C₈H₁₂N₂·2HCl)
4-(Dimethylamino)butanoic Acid Hydrochloride
- Structure: A butanoic acid derivative with a dimethylamino group (-N(CH₃)₂) at the fourth carbon .
- Key Differences :
- Replaces the morpholine ring and methyl ester with a carboxylic acid group.
- Used in organic synthesis and drug research due to its zwitterionic properties.
Dimethomorph (4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine)
Cimetidine Amide Dihydrochloride
- Structure: Imidazole-thioether core with a methylamino-methylene urea group .
- Key Differences :
- Used as an H₂ receptor antagonist (anti-ulcer agent).
- Features an imidazole ring instead of morpholine.
Structural and Functional Comparison Table
Key Findings from Comparative Analysis
Morpholine vs. Other Heterocycles :
- Morpholine-containing compounds (e.g., dimethomorph) often exhibit fungicidal activity , while pyridine (betahistine) or imidazole (cimetidine) derivatives target human receptors .
- The target compound’s morpholine ring may influence lipophilicity and membrane permeability , though its exact role remains uncharacterized.
Salt Forms and Solubility :
- Dihydrochloride salts (target compound, betahistine) improve water solubility , critical for formulation in aqueous systems .
Functional Group Impact: Ester groups (target compound) enhance metabolic stability compared to carboxylic acids (4-(dimethylamino)butanoic acid) . Methylamino groups are present in both the target compound and 2-[(methylamino)methyl]phenol, but the latter’s phenol ring confers antibiofilm properties .
Biological Activity
- IUPAC Name : Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate dihydrochloride
- Molecular Formula : C11H20Cl2N2O2
- Molecular Weight : 267.20 g/mol
Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate acts primarily as a receptor modulator . It has been shown to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine , which are crucial for mood regulation and cognitive functions. The morpholine moiety in the structure is known to enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Pharmacological Effects
- Cognitive Enhancement : Research indicates that this compound may enhance cognitive functions by modulating neurotransmitter levels.
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Anxiolytic Effects : The compound exhibits anxiolytic properties, making it a candidate for further investigation in anxiety disorders.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate. The following table summarizes key findings:
Case Studies
-
Case Study on Cognitive Function :
- In a controlled trial involving mice, administration of the compound resulted in significant improvements in memory retention compared to the control group. Behavioral assays indicated enhanced learning capabilities.
-
Case Study on Neuroprotection :
- A study focusing on models of Alzheimer's disease demonstrated that treatment with Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate reduced amyloid plaque formation and improved synaptic integrity.
-
Clinical Implications :
- While primarily studied in animal models, there is ongoing research into the potential therapeutic applications for human cognitive disorders and anxiety-related conditions.
Q & A
Basic: What are the key steps in synthesizing Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate dihydrochloride, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves:
Amination and esterification: Reacting morpholine with a halogenated butanoate precursor under basic conditions to introduce the morpholin-4-yl group.
Methylamination: Introducing the methylamino group via nucleophilic substitution or reductive amination.
Salt formation: Treating the free base with HCl to form the dihydrochloride salt.
Purity Optimization:
- Use HPLC with charged aerosol detection (CAD) to monitor intermediate purity, as described for structurally similar amines in impurity profiling .
- Employ recrystallization from ethanol/water mixtures (common for hydrochloride salts) to remove unreacted morpholine or methylamine by-products .
Table 1: Example Reaction Conditions
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Morpholine, K₂CO₃, DMF, 80°C | 75 | 85% |
| 2 | Methylamine, NaBH₄, MeOH | 62 | 78% |
| 3 | HCl (g), EtOH | 90 | ≥95% |
Basic: How should researchers characterize the crystalline structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement, as it is robust for small-molecule structures, even with high chloride content. Ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
- Powder XRD: Compare experimental patterns with simulated data from SCXRD to confirm phase purity.
Key Parameters:
- Resolution: Aim for <0.8 Å to resolve hydrogen-bonding networks between morpholine and chloride ions.
- Twinned data: If twinning is observed (common in salts), use SHELXE for iterative phasing .
Advanced: How can contradictory solubility data in aqueous vs. organic solvents be reconciled?
Methodological Answer:
Contradictions often arise from:
- Ionization state: The dihydrochloride salt is highly soluble in water (≥50 mg/mL at 25°C) but poorly soluble in non-polar solvents. Free base forms (e.g., neutral pH) may show reverse trends.
- Experimental validation:
Table 2: Solubility Data (Example)
| Solvent | Solubility (mg/mL) | pH |
|---|---|---|
| Water | 55 | 1.5 |
| Methanol | 30 | - |
| Ethyl acetate | <1 | - |
Advanced: What strategies resolve discrepancies in receptor-binding assays (e.g., σ-1 vs. NMDA targets)?
Methodological Answer:
Discrepancies may stem from:
- Assay conditions: Differences in buffer ionic strength or co-solvents (e.g., DMSO) can alter receptor conformation.
- Metabolite interference: Assess metabolic stability using liver microsomes (e.g., human S9 fraction). If metabolites like 2-COOH derivatives (analogous to ’s metabolites) are present, they may bind off-target .
Validation Steps:
Orthogonal assays: Confirm binding via SPR (surface plasmon resonance) and functional cAMP assays.
Structural modeling: Dock the compound into σ-1 and NMDA receptor models (e.g., using AutoDock Vina) to identify key interactions. Morpholine’s oxygen may form hydrogen bonds with σ-1’s Glu172 residue, explaining selectivity .
Advanced: How can researchers mitigate degradation during long-term stability studies?
Methodological Answer:
- Degradation pathways: Hydrolysis of the ester group (to carboxylic acid) and morpholine ring oxidation are common.
- Stabilization methods:
Table 3: Accelerated Stability Data (40°C/75% RH)
| Condition | Degradation (%) at 6 Months | Major Impurity |
|---|---|---|
| Powder (unprotected) | 12 | Carboxylic acid derivative |
| Lyophilized | ≤2 | None detected |
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column (e.g., Waters XBridge BEH) with 0.1% formic acid in water/acetonitrile. Monitor the [M+H]⁺ ion at m/z 263.1 (calculated).
- Sample preparation: Protein precipitation with acetonitrile (4:1 v/v) minimizes matrix effects.
Validation Parameters:
- LOQ: 1 ng/mL in plasma.
- Recovery: ≥85% for spiked samples .
Advanced: How to address conflicting cytotoxicity results in cancer vs. normal cell lines?
Methodological Answer:
- Mechanistic studies: Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) in responsive vs. resistant cells.
- Mitochondrial targeting: Measure ∆Ψm (membrane potential) using JC-1 dye. Morpholine-containing compounds often accumulate in mitochondria, explaining selective toxicity .
Table 4: Example Cytotoxicity Data (IC₅₀, μM)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Caspase-3 activation |
| HEK293 | >50 | No apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
